乙酰-Tyr-Val-Ala-Asp-氯甲基酮

描述

Synthesis Analysis

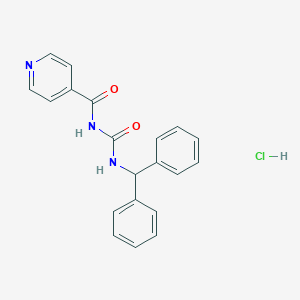

The synthesis of Ac-Tyr-Val-Ala-Asp-CH2Cl involves the use of acetylating agents and specific amino acid sequences to achieve the desired peptide structure. Taguchi et al. (1995) developed a novel acetylating reagent, allowing for the synthesis of Ac-Tyr-Val-Ala-Asp-MCA, a precursor to the chloromethylketone variant, without acetylation of the hydroxy group of Tyr, Ser, and Thr, demonstrating an innovative approach to peptide synthesis that could be applied to the creation of Ac-Tyr-Val-Ala-Asp-CH2Cl (Taguchi et al., 1995).

科学研究应用

神经保护和缺血性脑损伤:

- 已经证明乙酰-Tyr-Val-Ala-Asp-氯甲基酮能够减少缺血性损伤,并改善小鼠脑室内注射后的行为缺陷,表明其在神经保护和中风以及神经退行性脑损伤的潜在治疗应用中发挥作用 (Hara et al., 1997)。

Fas受体信号传导:

- 该化合物在小鼠L929纤维肉瘤细胞中的研究表明其在Fas介导的细胞死亡中的作用。研究发现在最初几个小时内,它能够阻断抗Fas诱导的凋亡,之后细胞通过坏死死亡。这表明了其在影响细胞死亡途径和研究Fas受体的双重信号传导潜力 (Vercammen et al., 1998)。

发育中神经元的缺氧性脑损伤:

- 该化合物参与了对半胱氨酸蛋白酶-1在缺氧性脑损伤中的作用的研究,表明它可能有助于理解和预防氧气匮乏后的神经元死亡,并促进神经发生 (Bossenmeyer‐Pourié等,1999)。

各种细胞系中的凋亡:

- 已经用于研究各种白细胞介素-1β转化酶(ICE)抑制剂对不同细胞系中凋亡的影响。该化合物在这些细胞中未抑制凋亡,表明ICE可能不参与化学试剂诱导的凋亡细胞死亡。这突显了其在理解特定细胞类型中凋亡早期事件的重要性 (Németh等,1997)。

胰腺癌细胞增殖:

- 研究表明乙酰-Tyr-Val-Ala-Asp-氯甲基酮可以影响人类胰腺癌细胞系AsPC-1的增殖。这为了解ICE在人类胰腺癌细胞增殖中的作用以及其作为治疗靶点的潜力提供了见解 (Schlosser et al., 1999)。

过氧化氢诱导的凋亡:

- 在涉及HL-60细胞的研究中,乙酰-Tyr-Val-Ala-Asp-氯甲基酮被用于了解半胱氨酸蛋白酶-3在活性氧(ROS)诱导的凋亡中的作用,表明其在研究氧化应激和凋亡机制方面的重要性 (Matsura et al., 1999)。

作用机制

Ac-YVAD-CMK, also known as acetyl-Tyr-Val-Ala-Asp-chloromethylketone, is a potent and selective inhibitor of caspase-1 . This compound has been studied for its anti-inflammatory, anti-apoptotic, and neuroprotective effects .

Target of Action

The primary target of Ac-YVAD-CMK is the inflammatory enzyme caspase-1 . Caspase-1, also known as IL-1 converting enzyme (ICE), is a cysteine protease that cleaves the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 .

Mode of Action

Ac-YVAD-CMK is a tetrapeptide sequence based on the target sequence of caspase-1 in pro-IL-1β (YVHD) . It acts as an irreversible inhibitor of caspase-1, effectively blocking the enzyme’s activity . This inhibition prevents the conversion of pro-inflammatory cytokines IL-1β and IL-18 into their active forms .

Biochemical Pathways

The inhibition of caspase-1 by Ac-YVAD-CMK affects the inflammatory response pathway . By preventing the activation of caspase-1, Ac-YVAD-CMK blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 . This leads to a reduction in inflammation and cell death .

Result of Action

The inhibition of caspase-1 by Ac-YVAD-CMK has been associated with anti-inflammatory, anti-apoptotic, and neuroprotective effects . For instance, it has been shown to restore cerebral blood flow, attenuate white matter rarefaction, and restore myelin expression in a mouse model of vascular cognitive impairment .

Action Environment

The efficacy of Ac-YVAD-CMK can be influenced by various environmental factors. For example, in the context of cerebral hypoperfusion-induced white matter rarefaction, Ac-YVAD-CMK was able to restore cerebral blood flow and attenuate the effects of the condition . .

属性

IUPAC Name |

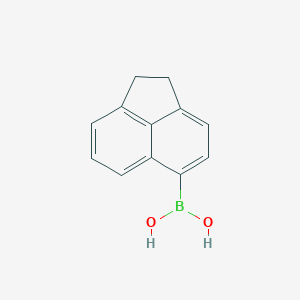

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBHJRCKHLGFB-DGJUNBOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)